Sodium cyanoacetate
Description
Historical Context and Evolution of Research Perspectives
The journey of sodium cyanoacetate (B8463686) is intrinsically linked to the development of its parent compound, cyanoacetic acid. The synthesis of cyanoacetic acid was first achieved through the reaction of chloroacetate (B1199739) salts with sodium cyanide, followed by acidification. wikipedia.org This foundational method laid the groundwork for the preparation of its corresponding salts, including sodium cyanoacetate. wikipedia.orgbdmaee.net
Early research recognized the synthetic potential of the activated methylene (B1212753) group within the cyanoacetate structure. orgsyn.org This understanding paved the way for its use in classical organic reactions. The evolution of research has seen this compound transition from a laboratory curiosity to a key industrial intermediate. google.comgoogle.com Modern advancements have also explored more sustainable and efficient methods for its production, including electrosynthesis techniques that avoid the use of hazardous reagents. researchgate.net
Significance as a Foundation in Organic Synthesis
This compound's prominence in organic synthesis stems from its role as a versatile C2 synthon, a building block that introduces a two-carbon unit into a molecule. The presence of the electron-withdrawing nitrile and carboxylate groups renders the methylene protons acidic, facilitating the formation of a stabilized carbanion. This carbanion readily participates in a variety of carbon-carbon bond-forming reactions, making it a cornerstone of synthetic strategy.
One of the most notable applications of this compound is in the Knoevenagel condensation . In this reaction, the active methylene group of this compound condenses with aldehydes and ketones to form α,β-unsaturated products. orgsyn.orgbris.ac.uk This reaction is a powerful tool for constructing complex molecules and is a key step in the synthesis of various pharmaceuticals and other fine chemicals. researchgate.net For instance, the direct condensation of benzaldehyde (B42025) with an alkaline aqueous solution of this compound is a convenient method for preparing α-cyanophenylacrylic acid. orgsyn.org
The compound also serves as a crucial precursor in the synthesis of various heterocyclic compounds and other important organic intermediates. For example, its reaction with ethyl bromide can produce ethyl cyanoacetate, a versatile reagent in its own right. wikipedia.org Furthermore, this compound is utilized in the production of cyanoacetate esters, which are precursors to cyanoacrylates, the primary components of superglues. wikipedia.orgbris.ac.uk The industrial synthesis of vital compounds such as caffeine (B1668208) and the drug allopurinol (B61711) also relies on intermediates derived from cyanoacetic acid and its salts. wikipedia.orgwikipedia.orgrsc.org
The reactivity of this compound is not limited to condensation reactions. It is also employed in nucleophilic substitution reactions. google.com The nitrile group itself can undergo various transformations, further expanding its synthetic utility.
Below is a data table summarizing key reactions involving this compound:
| Reaction Type | Reactant(s) | Product Type | Significance |
| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated Compounds | C-C bond formation, synthesis of complex molecules orgsyn.orgresearchgate.net |
| Alkylation | Alkyl Halides (e.g., Ethyl Bromide) | Cyanoacetate Esters | Production of versatile synthetic intermediates wikipedia.org |
| Nucleophilic Substitution | Chloroacetic Acid | Cyanoacetic Acid (after acidification) | Primary synthesis route for the parent acid wikipedia.orgbdmaee.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1071-36-9 |
|---|---|
Molecular Formula |
C3H3NNaO2 |
Molecular Weight |
108.05 g/mol |
IUPAC Name |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |
InChI Key |
NLBFDFIZQKPFKP-UHFFFAOYSA-N |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
Isomeric SMILES |
C(C#N)C(=O)[O-].[Na+] |
Canonical SMILES |
C(C#N)C(=O)O.[Na] |
Other CAS No. |
1071-36-9 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sodium Cyanoacetate and Its Derivatives
Established Industrial and Laboratory Synthetic Routes
The predominant method for synthesizing sodium cyanoacetate (B8463686) involves the cyanidation of sodium chloroacetate (B1199739). This process is favored in industrial applications due to its straightforward technique and the ready availability of raw materials, which contributes to lower production costs. google.com
Cyanidation of Sodium Chloroacetate: Batch and Continuous Processes
The reaction between sodium chloroacetate and sodium cyanide is a well-established method for producing sodium cyanoacetate. wikipedia.org This synthesis can be performed using either batch or continuous processing methodologies.
Batch Processes: In a typical laboratory or batch setting, an aqueous solution of chloroacetic acid is first neutralized with sodium carbonate or sodium hydroxide (B78521) to form sodium chloroacetate. orgsyn.orgpatsnap.comtaylorandfrancis.com Subsequently, a solution of sodium cyanide is added. orgsyn.org The reaction is highly exothermic and requires careful temperature control to prevent overheating and potential side reactions. google.comgoogle.com Batch processing offers flexibility in adjusting reaction parameters, which is advantageous for optimizing yields and product purity on a smaller scale. labmanager.com However, the scalability of batch processes can be limited, and the risk of runaway reactions is a significant concern due to the exothermic nature of the cyanidation. google.cominfors-ht.com
Continuous Processes: Continuous production methods offer several advantages for large-scale industrial synthesis, including enhanced safety, improved heat management, and higher productivity. google.comlabmanager.com In a continuous process, solutions of sodium chloroacetate and sodium cyanide are continuously fed into a reactor, such as a static mixer followed by a tower or tubular reactor. google.comgoogle.com This setup allows for better control of the reaction temperature by utilizing the heat of reaction for the simultaneous evaporation of water, thus maintaining a stable thermal profile. google.com Continuous reactors can significantly improve reaction efficiency and yield, with reported yields as high as 98.5%. google.com The process is also more amenable to automation, leading to lower costs and more environmentally friendly production. google.com
Mechanistic Considerations of this compound Formation
The formation of this compound from sodium chloroacetate is a nucleophilic substitution reaction. The chloroacetate ion (ClCH₂COO⁻) acts as an alkylating agent. The chlorine atom, being an electronegative group, makes the adjacent carbon atom susceptible to nucleophilic attack. The cyanide ion (CN⁻) from sodium cyanide serves as the nucleophile, attacking the carbon atom and displacing the chloride ion (Cl⁻) to form this compound (NCCH₂COONa) and sodium chloride (NaCl) as a byproduct. patsnap.com
The reaction is as follows: ClCH₂COONa + NaCN → NCCH₂COONa + NaCl
This reaction is known to be rapid and highly exothermic, particularly at temperatures above 80°C. google.com The speed of the reaction presents challenges in controlling the process, as localized overheating can lead to side reactions and potential hazards. google.com One of the competing reactions is the hydrolysis of sodium cyanide, which can liberate toxic hydrogen cyanide gas, especially if there is an excess of sodium cyanide or if the reaction medium becomes acidic. google.com Another potential side reaction is the formation of sodium glycolate (B3277807) if residual sodium hydroxide from the neutralization step reacts with sodium chloroacetate.
Green Chemistry Approaches in this compound Synthesis
Traditional methods for synthesizing this compound and its derivatives often involve hazardous reagents like sodium cyanide and may generate significant waste. imist.magoogle.com Green chemistry principles aim to develop more environmentally benign synthetic routes by using alternative feedstocks, less harmful reagents, and minimizing waste. tandfonline.com
One approach to a greener synthesis involves performing reactions in aqueous media to avoid the use of volatile and often toxic organic solvents. imist.ma Research has also explored solvent-free reaction conditions, sometimes utilizing microwave irradiation to accelerate the reaction, which can lead to shorter reaction times and increased safety. arkat-usa.org For instance, the condensation of aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate has been successfully carried out under solvent-free conditions using catalysts like activated fly ash. arkat-usa.org
Optimization of Reaction Parameters and Yields
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring process safety and economic viability. Key parameters that influence the reaction include temperature, reactant concentrations, and stoichiometry.
Temperature, Concentration, and Reagent Stoichiometry Influences
Temperature: The cyanidation of sodium chloroacetate is highly sensitive to temperature. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, often in the range of 90°C to 115°C. bdmaee.netgoogle.com However, temperatures exceeding this range can lead to increased side reactions and polymerization, which reduces the yield and purity of the final product. google.com Conversely, lower temperatures slow down the reaction significantly. researchgate.net Precise temperature control is therefore essential. In continuous processes, the exothermic heat of reaction is often used to evaporate water, which helps to maintain a stable temperature. google.com
Concentration: The concentration of the reactant solutions is another critical factor. Using more concentrated solutions can increase the reaction rate, but it also intensifies the exothermicity, making temperature control more challenging. A patent for a continuous process describes using a 65% (by mass) solution of sodium chloroacetate and a 30% solution of sodium cyanide to achieve a high yield. google.com Another process specifies that the final concentration of the this compound solution should not exceed 25% to ensure stability. google.com
Reagent Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction's efficiency. A slight excess of sodium cyanide (typically 2-5%) is often used to ensure the complete conversion of sodium chloroacetate. google.com However, a large excess of sodium cyanide should be avoided as it increases the risk of hydrolysis and the liberation of hydrogen cyanide gas. google.com The pH of the reaction mixture is also important; it is generally maintained at a neutral to slightly alkaline pH (7.0-8.0) during the initial neutralization step. bdmaee.netgoogle.com
Reactor Configurations for Enhanced Productivity
The choice of reactor configuration is critical for the safe and efficient production of this compound, especially on an industrial scale.
For continuous production, a combination of a static mixer and a tower reactor or a series of tubular reactors is often employed. google.comgoogle.com The static mixer ensures rapid and thorough mixing of the reactant streams, which is crucial for a fast reaction. The subsequent tower or tubular reactor provides the necessary residence time for the reaction to go to completion while allowing for effective heat removal. google.com Tower reactors can be equipped with packing or trays to enhance mass and heat transfer. google.com Tubular reactors offer a high surface-area-to-volume ratio, which is advantageous for managing the heat generated by the exothermic reaction. google.com
Stirred tank reactors are commonly used for batch processes. For highly exothermic reactions like this, jacketed reactors that allow for the circulation of a cooling medium are essential. alibaba.comalibaba.com In some continuous process designs, a series of stirred-tank reactors or heat exchangers are used to carefully control the temperature profile of the reaction. google.com The use of specialized reactors like stirred autoclaves or circulation reactors can also improve mixing efficiency and heat transfer, particularly for large-scale production.
Chemical Reactivity and Mechanistic Investigations of Sodium Cyanoacetate
Active Methylene (B1212753) Compound Reactivity in Condensation Reactions
The carbon atom of the methylene group (-CH2-) in cyanoacetate (B8463686) is considered "active" because it is positioned between two electron-withdrawing groups: a nitrile (-CN) and a carboxylate (-COO⁻). easetolearn.comslideshare.net This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. wikipedia.org The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atoms of the carboxylate group, as well as the nitrogen of the nitrile group. This stabilized carbanion is a potent nucleophile, readily participating in various condensation reactions to form new carbon-carbon bonds. easetolearn.com
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like cyanoacetate. wikipedia.org It involves the nucleophilic addition of the cyanoacetate carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.orgunifap.br The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or their salts, which is sufficient to deprotonate the highly acidic methylene group. wikipedia.orgresearchgate.net
The general mechanism begins with the base abstracting a proton from the active methylene group of sodium cyanoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate is an alkoxide, which is subsequently protonated to form a β-hydroxy adduct (an aldol). wikipedia.org Under heating or specific catalytic conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form a conjugated system, which provides the thermodynamic driving force for the reaction. libretexts.org
The scope of the Knoevenagel condensation using cyanoacetate is broad, particularly with aromatic and heteroaromatic aldehydes. scielo.brscielo.org.mx The reaction is tolerant of a wide variety of functional groups on the aldehyde, including electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -NO2, -Cl, -CN) substituents. scielo.org.mxrsc.org Various catalytic systems and reaction conditions have been developed to optimize yields and reaction times, including the use of microwave irradiation and ionic liquids. scielo.brrsc.orgscienceopen.com
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Cyanoacetic acid | KOH, Water, 75°C, MW | 20 min | 97 | scielo.br |
| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | DABCO, [HyEtPy]Cl–H₂O, 50°C | 5 min | 99 | rsc.org |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | DIPEAc, MDC, Reflux | 35 min | 94 | scielo.org.mx |
| 4-Methoxybenzaldehyde | Cyanoacetic acid | KOH, Water, 75°C, MW | 20 min | 95 | scielo.br |
| Furfural | Cyanoacetic acid | KOH, Water, 75°C, MW | 20 min | 85 | scielo.br |
| 4-Hydroxybenzaldehyde | Ethyl cyanoacetate | DABCO, [HyEtPy]Cl–H₂O, 50°C | 10 min | 95 | rsc.org |
| 2-Naphthaldehyde | Ethyl cyanoacetate | DIPEAc, MDC, Reflux | 45 min | 91 | scielo.org.mx |
This table presents a selection of Knoevenagel condensation reactions involving various aldehydes and cyanoacetate derivatives under different catalytic conditions.
The Knoevenagel condensation is mechanistically a variant of the broader class of aldol reactions. wikipedia.org The fundamental step in both reactions is the nucleophilic addition of an enolate ion to a carbonyl compound to form a β-hydroxy carbonyl compound, known as an aldol addition. wikipedia.orglibretexts.org In a typical aldol reaction, an aldehyde or ketone forms an enolate that adds to another molecule of the same or a different aldehyde or ketone. libretexts.org
The Knoevenagel reaction differs in that the nucleophile is generated from a more acidic "active methylene" compound, rather than from the α-carbon of an aldehyde or ketone itself. libretexts.org This heightened acidity allows for the use of milder bases for deprotonation. wikipedia.org Furthermore, the aldol addition product in a Knoevenagel condensation is particularly primed for dehydration, due to the presence of the electron-withdrawing groups which increase the acidity of the remaining α-hydrogen and stabilize the resulting conjugated double bond. libretexts.org Consequently, the reaction often proceeds directly to the "condensation" product (the α,β-unsaturated compound), whereas the initial "addition" product may be isolable in other aldol reactions. masterorganicchemistry.com
Nucleophilic Characteristics of the Cyanoacetate Moiety
The cyanoacetate anion, generated by the deprotonation of the α-carbon, is a potent carbon nucleophile. libretexts.org Its nucleophilicity is central to its role in condensation and addition reactions. While basicity refers to the affinity for a proton, nucleophilicity describes the rate at which a species attacks an electrophilic carbon atom. msu.edu The carbanion of cyanoacetate is considered a "soft" nucleophile, which favors conjugate addition (Michael addition) to α,β-unsaturated systems. youtube.com
The cyanide ion itself is a relatively good nucleophile and a moderate base. msu.edu This characteristic is exploited in the synthesis of cyanoacetic acid, where sodium cyanide acts as a nucleophile to displace a halide from sodium chloroacetate (B1199739). wikipedia.orggoogle.com Within the cyanoacetate molecule, however, the most common nucleophilic center involved in carbon-carbon bond formation is the α-carbon, due to the ease with which it can be deprotonated to form a stabilized carbanion. easetolearn.comslideshare.net
Specific Reaction Types and Transformations
Beyond the archetypal Knoevenagel condensation, the reactivity of this compound extends to various other important transformations, including cyclization and addition reactions.
The functional groups within cyanoacetate and its derivatives make them valuable building blocks for the synthesis of cyclic, particularly heterocyclic, compounds. researchgate.net After an initial intermolecular reaction, such as alkylation or condensation, the resulting product can possess the necessary functionality to undergo an intramolecular cyclization.
For instance, the anion of ethyl cyanoacetate can be alkylated with a suitable substrate, and the resulting product can then be cyclized. An example is the reaction with (E)-4-hexen-1-yl p-toluenesulfonate, where initial alkylation is followed by a radical-initiated intramolecular cyclization to form ethyl 1-cyano-2-methylcyclohexanecarboxylate. orgsyn.org This demonstrates how the cyanoacetate unit can be incorporated into a carbocyclic ring system. Additionally, cyanoacetate derivatives are key intermediates in the synthesis of various heterocycles like pyridines, pyrimidines, and thiazoles through multi-component reactions or condensation-cyclization sequences. researchgate.net
The nucleophilic carbanion generated from this compound can participate in several types of addition reactions.
Nucleophilic Addition to Carbonyls: As previously discussed, the initial step of the Knoevenagel condensation is the nucleophilic addition of the cyanoacetate enolate to the carbonyl group of an aldehyde or ketone. libretexts.orgbritannica.com
Conjugate (Michael) Addition: As a soft nucleophile, the cyanoacetate anion can add to α,β-unsaturated carbonyl compounds in a process known as Michael or conjugate addition. wikipedia.org This 1,4-addition creates a new carbon-carbon bond at the β-position of the unsaturated system.
Radical Addition: The C-H bond of the methylene group in ethyl cyanoacetate can also be cleaved homolytically to generate a radical. This radical can then add across the double bond of conjugated olefins. The addition, catalyzed by peroxides at high temperatures, has been demonstrated with various olefins such as dimethyl fumarate (B1241708) and methyl cinnamate (B1238496). rsc.org The regioselectivity of the addition depends on the substituents of the olefin. rsc.org
| Olefin (XCH=CHY) | Adduct Structure | Yield (%) |
|---|---|---|
| Dimethyl fumarate (X=Y=CO₂Me) | XCHR·CH₂Y | 26 |
| Methyl crotonate (X=Me, Y=CO₂Me) | XCHR·CH₂Y | 53 |
| β-Methylstyrene (X=Ph, Y=Me) | XCH₂·CHRY | 42 |
| Methyl cinnamate (X=Ph, Y=CO₂Me) | XCH₂·CHRY | 31 |
| Benzylideneacetone (X=Ph, Y=Ac) | XCH₂·CHRY | 16 |
| trans-Cinnamonitrile (X=Ph, Y=CN) | XCH₂·CHRY | 20 |
This table summarizes the yields of 1:1 adducts from the radical addition of ethyl cyanoacetate (where R = CH(CN)·CO₂Et) to various conjugated olefins. rsc.org
Stability and Decomposition Pathways in Reaction Systems
This compound is generally stable under normal storage conditions, typically in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants. chemsrc.com However, it can undergo decomposition under specific reaction conditions, particularly at elevated temperatures.
One of the primary decomposition pathways for the cyanoacetate moiety is decarboxylation. The parent compound, cyanoacetic acid, is known to undergo decarboxylation to form acetonitrile (B52724) and carbon dioxide when heated to 160 °C. wikipedia.org This suggests a similar thermal liability for this compound. Indeed, hazardous decomposition products for this compound are listed as carbon monoxide, carbon dioxide, and acetonitrile. chemsrc.com
In synthetic processes, temperature control is crucial to prevent the decomposition of the cyanoacetate group. For instance, during the esterification of cyanoacetic acid, temperatures exceeding 140 °C are noted to promote decomposition. googleapis.com Furthermore, challenges in heat transfer during the concentration of aqueous solutions of cyanoacetic acid containing sodium chloride can also lead to decomposition. google.com
The synthesis of this compound itself, typically through the reaction of sodium chloroacetate with sodium cyanide, requires careful temperature management. If the reaction becomes too vigorous, decomposition can occur, leading to the formation of byproducts and a reduction in yield. orgsyn.org The process involves a nucleophilic substitution that is exothermic, and cooling is often necessary to maintain the desired reaction temperature. orgsyn.org
The stability of this compound is also relevant in the context of its use in subsequent reactions. For example, in the Knoevenagel condensation, where this compound can be used as a source of the active methylene compound, the reaction conditions are typically mild to avoid decomposition of the starting material and the product.
Table 1: Decomposition Information for Cyanoacetate Compounds
| Compound | Decomposition Temperature | Decomposition Products | Context |
| Cyanoacetic Acid | 160 °C | Acetonitrile, Carbon Dioxide | Thermal Decomposition wikipedia.org |
| Cyanoacetic Acid | > 140 °C | Not specified | During Esterification googleapis.com |
| This compound | Not specified | Carbon Monoxide, Carbon Dioxide, Acetonitrile | General Hazardous Decomposition chemsrc.com |
Synthetic Utility of Sodium Cyanoacetate in Complex Molecule Construction
Building Block for Multifunctional Organic Compounds
The cyanoacetate (B8463686) anion, readily generated from sodium cyanoacetate, serves as a versatile nucleophile in several key organic transformations, most notably the Knoevenagel condensation and the Michael addition. These reactions are fundamental in the assembly of multifunctional organic compounds.
In the Knoevenagel condensation , the cyanoacetate anion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration reaction, typically under mild conditions, to yield an α,β-unsaturated product. wikipedia.org The reaction is often catalyzed by a weak base. The general mechanism involves the deprotonation of the active methylene (B1212753) compound to form an enolate, which then attacks the carbonyl carbon. Subsequent protonation and elimination of a water molecule lead to the final condensed product. This reaction is instrumental in creating carbon-carbon double bonds and introducing cyano and carboxyl functionalities into a molecule.
The Michael addition , or conjugate addition, involves the 1,4-addition of the cyanoacetate nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-carbon single bonds and for elaborating molecular frameworks. masterorganicchemistry.com The driving force for this reaction is the formation of a more stable enolate intermediate. masterorganicchemistry.com Tandem reactions that combine a Knoevenagel condensation with a subsequent Michael addition are particularly efficient in rapidly building molecular complexity from simple precursors. academie-sciences.fr
The following table summarizes some research findings on the use of cyanoacetate derivatives in these key reactions:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Knoevenagel Condensation | Aromatic aldehydes, Ethyl cyanoacetate | DABCO, [HyEtPy]Cl-H2O | α,β-unsaturated cyanoesters | 83-99% | rsc.org |
| Tandem Knoevenagel-Michael Reaction | Aryl aldehydes, 3-methyl-2-pyrazolin-5-ones, Alkyl cyanoacetates | Sodium acetate | Substituted 3-arylpropionitriles | 80-99% | academie-sciences.fr |
| Michael Addition | Ethyl acetoacetate (B1235776), 3-buten-2-one | Sodium ethoxide | 1,5-dicarbonyl compound | Not specified | libretexts.org |
Precursor in Heterocyclic Compound Synthesis
The multifunctional nature of this compound makes it an invaluable precursor for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.
This compound is a key building block in the synthesis of pyrimidine (B1678525) derivatives. The general strategy involves the condensation of a compound containing an N-C-N fragment, such as urea (B33335) or guanidine, with a 1,3-dicarbonyl compound or its synthetic equivalent derived from cyanoacetate. For instance, the reaction of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide can lead to the formation of pyrimidine-2,4-diones. google.com Similarly, condensation with S-methylisothiourea can be used to prepare substituted aminopyrimidines. These reactions are fundamental in constructing the pyrimidine core, which is present in numerous biologically active molecules.
The Friedländer synthesis is a classic and versatile method for the preparation of quinoline (B57606) derivatives, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. organicreactions.orgwikipedia.orgjk-sci.com this compound can serve as the active methylene component in this reaction. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the quinoline ring system. organicreactions.orgwikipedia.org This methodology allows for the synthesis of a wide range of substituted quinolines, which are important scaffolds in medicinal chemistry. nih.gov
This compound can also be employed in the construction of 1,2,3-triazole rings. A notable example is a three-component reaction involving an arylglyoxal, sodium azide (B81097), and a cyano compound like ethyl cyanoacetate. tandfonline.com The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the arylglyoxal and the cyanoacetate, followed by a [3+2] cycloaddition of the azide to the resulting electron-deficient alkene, and subsequent elimination of hydrogen cyanide to afford the substituted 1,2,3-triazole. tandfonline.com This approach provides a direct and efficient route to highly functionalized triazoles.
The following table presents data on the synthesis of 4,5-disubstituted 1,2,3-triazoles from the reaction of arylglyoxals, sodium azide, and ethyl cyanoacetate in ethanol (B145695) at room temperature. tandfonline.com
| Entry | Arylglyoxal (Ar) | Product | Yield (%) |
| 1 | C6H5 | Ethyl 5-(benzoyl)-1H-1,2,3-triazole-4-carboxylate | 95 |
| 2 | 4-MeC6H4 | Ethyl 5-(4-methylbenzoyl)-1H-1,2,3-triazole-4-carboxylate | 92 |
| 3 | 4-MeOC6H4 | Ethyl 5-(4-methoxybenzoyl)-1H-1,2,3-triazole-4-carboxylate | 94 |
| 4 | 4-ClC6H4 | Ethyl 5-(4-chlorobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 96 |
| 5 | 4-BrC6H4 | Ethyl 5-(4-bromobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 94 |
| 6 | 4-NO2C6H4 | Ethyl 5-(4-nitrobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 90 |
This compound is a direct precursor to cyanoacetyl ureas. A method for their preparation involves mixing an alkali cyanoacetate, such as this compound, with a urea under substantially anhydrous conditions in the presence of acetic anhydride. google.com This reaction can also be carried out using cyanoacetic acid formed in situ from its salt. The resulting cyanoacetyl ureas are valuable intermediates, for example, in the synthesis of 4-aminouracils through ring closure with an alkali. google.com
Applications in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals
The versatility of this compound as a building block extends to the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Cyanoacetic acid and its derivatives are recognized as key intermediates in the production of a variety of drugs. chemicalbook.com
One prominent example is the synthesis of Allopurinol (B61711) , a drug used to treat gout and hyperuricemia. ic.ac.uk One synthetic route to allopurinol starts with the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine (B178648) to form 3-amino-4-pyrazolecarboxylic acid ethyl ester. google.com This intermediate is then converted to allopurinol. google.comgoogle.com Another starting material for a similar pathway is cyanoacetamide, which can be prepared from cyanoacetic acid or its esters. google.compatsnap.com
Cyanoacetic acid is also a building block for the cough suppressant Dextromethorphan . chemicalbook.comchempedia.info While the direct involvement of this compound in the final steps of commercial synthesis is not always detailed, the core morphinan (B1239233) skeleton is often constructed using methods that rely on precursors derived from cyanoacetic acid chemistry.
In the field of agrochemicals, cyanoacetic acid derivatives are used in the synthesis of fungicides. For instance, it is a precursor to the fungicide Cymoxanil . chempedia.info
The following table lists some APIs and agrochemicals where cyanoacetic acid or its derivatives are used as precursors in their synthesis:
| Compound | Class | Application | Precursor Role |
| Allopurinol | Xanthine oxidase inhibitor | Treatment of gout | Used in the formation of the pyrazole (B372694) ring google.comgoogle.com |
| Dextromethorphan | Antitussive | Cough suppressant | Building block for the morphinan skeleton chemicalbook.comchempedia.info |
| Amiloride | Diuretic | Treatment of hypertension | General building block chemicalbook.com |
| Sulfadimethoxine | Antibiotic | Veterinary and human medicine | General building block chemicalbook.com |
| Cymoxanil | Fungicide | Agriculture | Precursor in synthesis chempedia.info |
Role in Polymer and Advanced Material Precursor Synthesis
This compound serves as a valuable precursor in the synthesis of specialized monomers, which are subsequently used to build polymers and advanced materials. Its primary utility is found in the generation of cyanoacrylate monomers, the building blocks for the widely recognized poly(cyanoacrylate) adhesives and other functional polymers.
The synthetic pathway from this compound to poly(cyanoacrylates) is a two-step process. First, this compound is converted into an alkyl cyanoacetate ester. This is typically achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the cyanoacetate anion acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide or methyl bromide) to form the corresponding ester (e.g., ethyl cyanoacetate or methyl cyanoacetate).
The second and crucial step is the Knoevenagel condensation of the alkyl cyanoacetate with formaldehyde. bris.ac.uk This reaction, typically base-catalyzed, involves the active methylene group of the cyanoacetate ester and the carbonyl group of formaldehyde. The condensation results in the formation of an alkyl 2-cyanoacrylate monomer. bris.ac.ukpcbiochemres.com These monomers are characterized by two electron-withdrawing groups (nitrile and ester) attached to the same carbon of a carbon-carbon double bond, which makes them highly reactive and susceptible to rapid polymerization.
The final stage is the polymerization of the alkyl 2-cyanoacrylate monomers. This process occurs readily via anionic polymerization, often initiated by weak bases like moisture, to form long, strong polymer chains of poly(cyanoacrylate). pcbiochemres.comwikipedia.org This rapid polymerization is the basis for the fast-acting nature of cyanoacrylate adhesives, commonly known as "super glues". wikipedia.org The specific properties of the resulting polymer can be tuned by varying the alkyl group of the ester, with different esters like ethyl 2-cyanoacetate and n-butyl cyanoacrylate being used for industrial, medical, and household applications. wikipedia.org
The following table outlines the general synthetic pathway from this compound to poly(cyanoacrylates).
| Stage | Reactants | Key Reaction Type | Product | Final Polymer |
| 1. Ester Formation | This compound, Alkyl halide | Nucleophilic Substitution | Alkyl cyanoacetate | |
| 2. Monomer Synthesis | Alkyl cyanoacetate, Formaldehyde | Knoevenagel Condensation bris.ac.uk | Alkyl 2-cyanoacrylate | |
| 3. Polymerization | Alkyl 2-cyanoacrylate monomers | Anionic Polymerization pcbiochemres.com | Poly(alkyl 2-cyanoacrylate) |
While the role of this compound as a precursor for poly(cyanoacrylates) is well-established, its application in the direct synthesis of other advanced materials, such as conductive polymers or metal-organic frameworks (MOFs), is not extensively documented. Its utility in these areas is generally indirect, potentially as a starting material for more complex organic ligands, rather than as a primary building block in the polymerization or framework assembly itself.
Catalytic Applications and Reaction Enhancement Involving Sodium Cyanoacetate
Sodium Cyanoacetate (B8463686) as a Catalyst in Organic Transformations
While sodium cyanoacetate is more commonly recognized as a reagent or a precursor to a reactive species, its role is integral to numerous catalytic transformations. In these reactions, it typically functions as a nucleophile, with its reactivity being initiated and modulated by a catalyst.
A significant example is its use in palladium-catalyzed decarboxylative coupling reactions. In this context, this compound serves as a key reagent for synthesizing α-aryl nitriles from aryl halides or triflates. lookchem.comresearchgate.net It acts as the source of the nitrile group that is ultimately transferred to the aryl compound. lookchem.com The process is catalyzed by a palladium complex, which facilitates the decarboxylation of the cyanoacetate and the subsequent cross-coupling. researchgate.netsciengine.com This method is valued for its broad functional group tolerance and compatibility with diverse substrates. lookchem.com Density functional theory studies on the mechanism of palladium-catalyzed cross-coupling of potassium cyanoacetate with bromobenzene (B47551) indicate that the decarboxylation step is rate-determining. sciengine.com The most favorable pathway involves the interaction of the palladium catalyst with the cyano nitrogen. sciengine.com
Utilization in Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and water-insoluble reagents. This compound is frequently used in PTC systems, particularly for the synthesis of cyanoacetic esters. wikipedia.orgatamanchemicals.comgoogle.com
The reaction typically involves an aqueous solution of this compound and an organic phase containing an alkyl halide. wikipedia.orggoogle.com Since the two reactants are in separate, immiscible phases, a phase-transfer catalyst is required to facilitate the reaction. Quaternary ammonium (B1175870) salts are commonly employed for this purpose. google.com The catalyst transports the cyanoacetate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide to form the corresponding ester. This method avoids the need to prepare anhydrous cyanoacetic acid, offering a more direct route to its esters. wikipedia.orgatamanchemicals.comgoogle.com
Base Catalysis Mechanisms in Cyanoacetate-Mediated Reactions
The chemical reactivity of cyanoacetate esters is dominated by the acidity of the α-methylene group, which is flanked by both a nitrile and a carbonyl group. wikipedia.org Base-catalyzed reactions proceed through the deprotonation of this active methylene (B1212753) group to generate a resonance-stabilized carbanion (enolate). This strong nucleophile then attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, in reactions like the Knoevenagel condensation. rsc.orgresearchgate.net The reaction is widely applicable and is a cornerstone for forming new carbon-carbon bonds. researchgate.net The mechanism generally involves the nucleophilic attack of the cyanoacetate carbanion on the carbonyl compound, followed by a dehydration step to yield the final α,β-unsaturated product. rsc.orgresearchgate.net
Heterogeneous Catalysis with Solid Catalysts
Heterogeneous catalysis offers significant advantages, including easy catalyst separation, reusability, and often milder reaction conditions, which align with the principles of green chemistry. mdpi.comwiley-vch.detandfonline.com A wide array of solid catalysts has been developed to mediate reactions involving cyanoacetates, such as the Knoevenagel condensation. These catalysts are typically solid bases. wiley-vch.detandfonline.com
Examples include:
Metal Oxides: High-surface-area magnesium oxide (MgO) has been shown to be a highly effective and reusable heterogeneous base catalyst for Knoevenagel condensations and other multi-component reactions involving ethyl cyanoacetate. tandfonline.com
Zeolites and Modified Silicas: Amine-functionalized silicas and zeolites serve as solid base catalysts. grafiati.com Their activity can be tuned based on the porosity of the support material. grafiati.com
Metal-Organic Frameworks (MOFs): MOFs, such as the UiO-66 family and M2(dobdc) frameworks, can act as robust, microporous basic catalysts. rsc.orgcore.ac.uknih.gov Their intrinsic basicity can arise from components of the framework itself or from functional groups anchored to the organic linkers. core.ac.uknih.gov
Supported Catalysts: Catalysts like hydroxyapatite-supported caesium carbonate have been used for Knoevenagel condensations in water, demonstrating high activity and stability. beilstein-journals.org
Biopolymers: Natural polymers like sodium alginate can function as biodegradable and recoverable heterogeneous organocatalysts for multi-component reactions involving ethyl cyanoacetate. researchgate.net
The table below summarizes various heterogeneous catalysts used in reactions with ethyl cyanoacetate.
Homogeneous Catalysis Systems
Homogeneous catalysts operate in the same phase as the reactants, which often leads to higher activity, selectivity, and milder reaction conditions compared to their heterogeneous counterparts. academie-sciences.fr However, catalyst separation can be more challenging.
Key examples include:
Organocatalysts: Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for the Knoevenagel condensation. rsc.orgscispace.com The catalytic activity can be enhanced by using promoters such as ionic liquids, which can stabilize reaction intermediates. rsc.orgscispace.com
Metal Complexes: Soluble transition metal complexes are widely used. For instance, a dodecakis(NCN-Pd) complex has been successfully applied as a homogeneous catalyst in the double Michael reaction between methyl vinyl ketone and ethyl α-cyanoacetate. academie-sciences.fr Similarly, mono- and bis-palladacycle complexes catalyze the asymmetric Michael addition of α-cyanoacetates to enones. researchgate.net
The table below provides examples of homogeneous catalyst systems.
Catalyst Systems for Cyanoacetic Ester Synthesis
The synthesis of cyanoacetic esters, such as ethyl cyanoacetate, is a crucial industrial process. Catalysis plays a central role in making these syntheses efficient. The primary methods involve either the alkylation of a cyanoacetate salt or the esterification of cyanoacetic acid.
Alkylation via Phase Transfer Catalysis: As discussed previously, this compound can be alkylated using an alkyl halide in a two-phase system with a phase-transfer catalyst. wikipedia.orggoogle.comgoogle.com
Acid-Catalyzed Esterification: The most common method is the Fischer esterification of cyanoacetic acid with an alcohol. wikipedia.org This reaction requires a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate. google.compatsnap.com The reaction is an equilibrium, and water is typically removed as it forms to drive the reaction toward the product. google.com Innovations in this area include the use of sulfur trioxide, which acts as a catalyst by forming sulfuric acid in situ and simultaneously consumes the water generated, preventing side reactions and increasing yield. patsnap.com
The following table summarizes catalyst systems used for the synthesis of cyanoacetic esters.
Synthesis and Reactivity of Sodium Cyanoacetate Derivatives and Analogues
Cyanoacetamide Derivatives: Synthetic Routes and Reactivity
Cyanoacetamide and its derivatives are highly reactive compounds extensively used as intermediates in the synthesis of various heterocyclic compounds. tubitak.gov.tr Their reactivity stems from the presence of multiple functional groups: an active methylene (B1212753) group, a cyano group, and an amide group, which can participate in a range of chemical transformations. tubitak.gov.trcymitquimica.com
Synthetic Routes:
The synthesis of cyanoacetamides can be achieved through several methods. A common and economical approach involves the reaction of alkyl cyanoacetates with various substituted aryl or heteryl amines. tubitak.gov.tr This can be performed under different conditions, including a solvent-free fusion method where an excess of ethyl cyanoacetate (B8463686) is heated with an aromatic amine. tubitak.gov.tr
Another significant route is the ammonolysis of ethyl cyanoacetate. nii.ac.jp This can be accomplished using aqueous or alcoholic ammonia (B1221849). orgsyn.org For instance, treating ethyl cyanoacetate with concentrated aqueous ammonia results in the formation of cyanoacetamide, which can be isolated by cooling and filtration. orgsyn.org Liquid ammonia can also be used, reacting with ethyl cyanoacetate to produce cyanoacetamide in high yield. nii.ac.jp
Furthermore, cyanoacetamides can be synthesized from cyanoacetic acid by reacting it with amines under various conditions. researchgate.net They can also be prepared by treating amines with chloroacetyl chloride followed by reaction with potassium cyanide. researchgate.net
Reactivity:
Cyanoacetamide exhibits both nucleophilic and electrophilic properties. tubitak.gov.trresearchgate.net The active methylene group (C-2) and the amide nitrogen are nucleophilic centers, with the C-2 position being more reactive. tubitak.gov.trresearchgate.net The carbonyl carbon (C-1) and the cyano carbon (C-3) are electrophilic sites, with the C-3 carbon showing greater reactivity. tubitak.gov.trresearchgate.net
This polyfunctionality allows cyanoacetamides to react with a wide array of reagents to form diverse heterocyclic systems. tubitak.gov.tr The active methylene group readily participates in condensation reactions, such as the Knoevenagel condensation, and substitution reactions. tubitak.gov.trcymitquimica.com For example, it can be alkylated using alkyl halides in the presence of a base. nii.ac.jp
The cyano and amide groups are suitably positioned to react with bidentate reagents, leading to the formation of various heterocycles like pyridine, pyrimidine (B1678525), pyrazole (B372694), and thiazole (B1198619) derivatives. tubitak.gov.tr Cyanoacetamide is a valuable building block in multicomponent reactions for the synthesis of complex molecules. ijrpr.com
Interactive Data Table: Synthesis of Cyanoacetamide Derivatives
| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Ethyl cyanoacetate, Arylamine | Fusion at 150 °C | N-Aryl cyanoacetamide | Varies | tubitak.gov.tr |
| Ethyl cyanoacetate | Concentrated aqueous ammonia | Cyanoacetamide | ~60-65% | orgsyn.org |
| Ethyl cyanoacetate | Liquid ammonia | Cyanoacetamide | 91-97% | nii.ac.jp |
| Cyanoacetic acid, Arylamine | Various conditions | N-Aryl cyanoacetamide | Varies | researchgate.net |
| Amine, Chloroacetyl chloride, KCN | Sequential reaction | N-Substituted cyanoacetamide | Varies | researchgate.net |
| Ethyl cyanoacetate, Benzyl (B1604629) chloride | NaNH2, Liquid ammonia | Dibenzylcyanoacetamide | High | nii.ac.jp |
Cyanoacetic Esters: Synthesis and Transformations
Cyanoacetic esters, such as ethyl cyanoacetate, are versatile reagents in organic synthesis due to their multiple reactive sites: an ester group, a nitrile group, and an acidic methylene group. wikipedia.org This allows them to be used in a variety of reactions to produce a wide range of compounds.
Esterification Methodologies
The synthesis of cyanoacetic esters can be accomplished through several esterification methods. A primary route involves the Fischer esterification of cyanoacetic acid with an alcohol, such as ethanol (B145695), in the presence of a strong mineral acid like concentrated sulfuric acid. wikipedia.orgatamanchemicals.com The cyanoacetic acid itself can be prepared from the reaction of sodium chloroacetate (B1199739) and sodium cyanide. wikipedia.orgatamanchemicals.com
Another important method is the reaction of sodium cyanoacetate with an alkyl halide. For example, ethyl cyanoacetate can be prepared by reacting this compound with ethyl bromide. wikipedia.org This reaction can be carried out in a two-phase aqueous-organic system using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. wikipedia.orggoogle.com
Industrially, a common process involves the cyanation of sodium chloroacetate with sodium cyanide in an aqueous solution, followed by an acid-catalyzed esterification with the corresponding alcohol. google.com A challenge in this two-step process is the need to remove water after the cyanation step, as the subsequent esterification requires largely anhydrous conditions. google.com
Decarboxylation Reactions (e.g., Krapcho Reaction)
The Krapcho decarboxylation is a significant transformation for esters that have an electron-withdrawing group at the α-position, such as α-cyano esters. researchgate.netorganicreactions.org This reaction involves heating the ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with added salts such as sodium chloride or lithium chloride. researchgate.nettcichemicals.com
This method is particularly useful because it allows for the dealkoxycarbonylation of the ester without hydrolyzing other functional groups, which can be a limitation in traditional acidic or basic hydrolysis methods. researchgate.netsbq.org.br The reaction proceeds via nucleophilic attack of a halide ion on the alkyl group of the ester, followed by decarboxylation. wikipedia.org For α-cyano esters, this reaction can be used to synthesize nitriles. tcichemicals.comsbq.org.br For example, the pyrolysis of cyanoacetic esters at high temperatures is a method for their conversion into the corresponding nitriles. acs.org
The Krapcho reaction is advantageous as it avoids harsh acidic or alkaline conditions and can tolerate a variety of functional groups. researchgate.netorganicreactions.org
Structure-Reactivity Relationships in Derived Compounds
The reactivity of compounds derived from this compound is intrinsically linked to their molecular structure. The presence and interplay of the cyano, carbonyl, and active methylene groups dictate their chemical behavior.
In cyanoacetamide derivatives, the nucleophilicity of the active methylene carbon (C-2) is greater than that of the amide nitrogen. researchgate.net Conversely, the electrophilicity of the cyano carbon (C-3) is higher than that of the carbonyl carbon (C-1). researchgate.net These reactivity patterns are fundamental to their use in synthesizing a wide array of heterocyclic compounds. tubitak.gov.tr
For cyano-substituted indole (B1671886) derivatives, the position of substituents and the length of the π-conjugated system significantly influence their binding affinity to biological targets like α-synuclein fibrils. nih.gov For instance, compounds with substituents at the 3-position of the indole ring generally exhibit higher binding affinities. nih.gov The introduction of a benzyl group on the indole nitrogen also appears to be important for high binding potency. nih.gov
In the context of Michael additions, the electrophilic reactivity of 3-cyanomethylidene-2-oxindoline derivatives has been quantified. researchgate.net The study revealed that the electrophilicity is influenced by the substituents on the oxindoline ring, with electron-withdrawing groups increasing reactivity. researchgate.net
The degradation of poly(alkyl α-cyanoacrylates) also demonstrates a clear structure-reactivity relationship. The rate of hydrolytic degradation decreases as the length of the alkyl chain in the ester group increases. afinitica.com
Comparative Analysis with Related Active Methylene Compounds
This compound and its derivatives belong to the class of active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups. shivajicollege.ac.in Other prominent members of this class include diethyl malonate (malonic ester) and ethyl acetoacetate (B1235776). slideshare.net
The reactivity of the active methylene group is a key feature of these compounds, making the hydrogens acidic and easily removable by a base to form a stable carbanion. shivajicollege.ac.in This carbanion is a potent nucleophile and can participate in various reactions, most notably alkylation and condensation reactions. wikipedia.orgshivajicollege.ac.in
A comparative study on the dialkylation of various active methylene compounds showed the following reactivity trend: β-diketone > ethyl acetoacetate = malononitrile (B47326) = ethyl cyanoacetate > methyl acetoacetate > diethyl malonate > phenyl acetonitrile (B52724). researchgate.net This indicates that ethyl cyanoacetate has a comparable reactivity to several other common active methylene compounds under the studied conditions. researchgate.net
While all these compounds undergo similar types of reactions, the specific nature of the electron-withdrawing groups influences their reactivity and the types of products that can be formed. For instance, the Knoevenagel condensation is a characteristic reaction of active methylene compounds like ethyl cyanoacetate. wikipedia.org The presence of the cyano group in cyanoacetate derivatives offers unique synthetic possibilities compared to malonic esters, such as the synthesis of nitriles via decarboxylation. sbq.org.br The heterocyclization reactions of these compounds are also diverse, with the specific products depending on the nature of the active methylene compound and the coreactants. sci-hub.se
Interactive Data Table: Comparison of Active Methylene Compounds
| Compound | Structure | pKa (in DMSO) | Key Reactions |
| Ethyl Cyanoacetate | NCCH₂COOEt | 12.6 | Knoevenagel condensation, Alkylation, Decarboxylation to nitriles |
| Diethyl Malonate | EtOOCCH₂COOEt | 15.0 | Malonic ester synthesis, Alkylation, Decarboxylation to carboxylic acids |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | 13.0 | Acetoacetic ester synthesis, Alkylation, Ketonic hydrolysis |
| Malononitrile | NCCH₂CN | 11.1 | Knoevenagel condensation, Synthesis of heterocycles |
Note: pKa values are approximate and can vary with solvent and conditions.
Advanced Spectroscopic and Analytical Characterization of Sodium Cyanoacetate
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of sodium cyanoacetate (B8463686) in solution. The primary nuclei of interest are ¹H and ¹³C.
In the ¹H NMR spectrum, the deprotonation of the carboxylic acid group (pKa ≈ 2.45) to form the carboxylate anion significantly influences the chemical environment of the adjacent methylene (B1212753) (—CH₂—) protons compared to its parent, cyanoacetic acid. nih.gov In cyanoacetic acid, the methylene protons typically appear as a singlet. For sodium cyanoacetate, these protons are also expected to present as a singlet, but their chemical shift will be altered due to the electronic changes from the carboxylate group.
The ¹³C NMR spectrum provides information on all three carbon atoms in the cyanoacetate anion. The spectrum would show three distinct signals corresponding to the carboxylate carbon (—COO⁻), the methylene carbon (—CH₂—), and the nitrile carbon (—C≡N). The chemical shift of the carboxylate carbon is particularly indicative of the deprotonated state, appearing at a different field than the carboxylic acid carbon in the parent compound. While specific experimental data for this compound is not broadly published, predictive models and data from its parent acid provide a strong basis for its spectral features. guidechem.com For instance, in DMSO-d₆, the ¹³C NMR peaks for cyanoacetic acid are observed at approximately 165.65 ppm (C=O), 115.50 ppm (C≡N), and 24.57 ppm (CH₂). nih.gov The formation of the sodium salt would primarily affect the carboxylate and adjacent methylene carbon shifts.
Table 7.1: Predicted and Reference NMR Data for Cyanoacetate Note: Data for cyanoacetic acid is provided as a reference to infer the spectrum of its sodium salt.
| Nucleus | Compound | Solvent | Predicted Chemical Shift (δ) ppm | Reference Data (Cyanoacetic Acid in DMSO-d₆) nih.gov |
|---|---|---|---|---|
| ¹H | This compound | D₂O | Singlet, ~2.5-3.5 ppm | Singlet, ~3.83 ppm |
| ¹³C | This compound | D₂O | ~170-175 (COO⁻), ~118-122 (C≡N), ~25-30 (CH₂) | 165.65 (COOH), 115.50 (C≡N), 24.57 (CH₂) |
Vibrational Analysis using Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The complete vibrational spectra for this compound have been recorded and analyzed, providing detailed assignments for its functional groups. optica.orgoptica.org
The transition from cyanoacetic acid to its sodium salt induces significant changes in the vibrational spectrum, particularly in the regions associated with the carboxyl group.
Carboxylate Group Vibrations : The most notable change is the disappearance of the characteristic broad O—H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching vibration (around 1700 cm⁻¹). These are replaced by two distinct bands for the carboxylate anion (COO⁻):
Asymmetric stretching vibration (νₐ(COO⁻)) : Typically observed in the 1650–1550 cm⁻¹ region.
Symmetric stretching vibration (νₛ(COO⁻)) : Found in the 1440–1360 cm⁻¹ region.
Nitrile Group Vibration : The C≡N stretching vibration is a sharp, intense band typically found in the 2260–2240 cm⁻¹ region. rsc.org Its position provides insight into the electronic environment of the molecule.
CH₂ Group Vibrations : The stretching and bending modes of the methylene group are also observable in the spectra.
A tentative vibrational assignment for this compound has been proposed based on comprehensive spectral analysis. optica.orgoptica.org
Table 7.2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C≡N Stretch | ~2250 | Strong, sharp band in IR and Raman. |
| COO⁻ Asymmetric Stretch | ~1600 | Strong band in IR, characteristic of the carboxylate. |
| COO⁻ Symmetric Stretch | ~1420 | Weaker band in IR, also characteristic of the carboxylate. |
| CH₂ Scissoring | ~1400 | Bending mode of the methylene group. |
| CH₂ Wagging/Twisting | ~1300-1150 | Other methylene bending modes. |
| C-C Stretch | ~900-800 | Skeletal vibrations of the carbon backbone. |
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, making it useful for observing the C≡N and C-C skeletal modes. irdg.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity
Mass spectrometry (MS) is used to confirm the molecular weight and assess the purity of this compound. The monoisotopic mass of this compound (C₃H₂NNaO₂) is 106.998 Da. chemspider.comnih.gov
When analyzed by techniques like electrospray ionization (ESI-MS), the compound is typically observed as its constituent ions. In negative ion mode, the spectrum would be dominated by the peak for the cyanoacetate anion [CH₂(CN)COO]⁻ at a mass-to-charge ratio (m/z) of 84.01. In positive ion mode, the sodium cation [Na]⁺ would be detected at m/z 23.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other species with the same nominal mass. MS is also invaluable when coupled with chromatographic techniques (GC-MS, LC-MS) for identifying and quantifying impurities in a sample. google.com
Chromatographic Methods for Quantitative Determination and Impurity Profiling
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, allowing for accurate quantification and purity assessment.
Direct analysis of the sodium salt by Gas Chromatography (GC) is challenging due to its non-volatile nature. However, an indirect method has been developed where this compound undergoes thermal decarboxylation in the hot GC injector port to form acetonitrile (B52724) (CH₃CN). deepdyve.com The volatile acetonitrile is then separated on the GC column and detected, allowing for the quantification of the original this compound. deepdyve.com This method is particularly useful for process control and quality checks in industrial settings. google.comdeepdyve.com
High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of this compound in aqueous solutions. google.com Several modes can be employed:
Reversed-Phase HPLC : Using an ion-pairing agent in the mobile phase allows the anionic cyanoacetate to be retained on a non-polar stationary phase (like C18).
Ion-Exchange HPLC : Anion-exchange columns can directly separate the cyanoacetate anion from other charged species in the sample.
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique can be effective for retaining and separating polar compounds like cyanoacetate.
Detection is typically achieved using a UV detector, as the nitrile and carboxylate groups provide some UV absorbance, or more universally with a conductivity detector or mass spectrometer (LC-MS). dcu.ie
Ion Chromatography (IC) is a powerful and direct method for the analysis of this compound. google.comresearchgate.net As a subset of HPLC, it uses ion-exchange columns specifically designed for separating ionic species. An anion-exchange column combined with a suppressed conductivity detector provides a highly sensitive and selective method for quantifying the cyanoacetate anion in various matrices, including industrial process solutions and environmental samples. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. libretexts.org This technique offers high separation efficiency and requires minimal sample volume. libretexts.org The cyanoacetate anion, having a distinct charge-to-size ratio, can be effectively separated from other inorganic and organic anions. dcu.iegoogleapis.com Detection is often performed using indirect UV absorbance, where a chromophore in the background electrolyte is displaced by the analyte ions, or by coupling the capillary to a mass spectrometer (CE-MS). nih.gov CE is a complementary technique to IC for anion analysis and is particularly useful for complex sample matrices. researchgate.net
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. utoledo.edu Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions, such as hydrogen bonding and coordination to the sodium cation. researchgate.netnih.gov
Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample of this compound and assess its purity against known crystalline impurities.
UV-Vis Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the optical properties of this compound. This method provides insights into the electronic transitions within the molecule when it absorbs ultraviolet or visible light. The primary chromophores in this compound responsible for UV absorption are the nitrile group (-C≡N) and the carboxylate group (-COO⁻).
Detailed Research Findings
The UV-Vis spectrum of a compound is influenced by its chemical structure and the solvent in which it is dissolved. For this compound, the electronic transitions are primarily of the n→π* type, which involves the excitation of a non-bonding electron (from the oxygen atoms of the carboxylate group) to an anti-bonding π* orbital.
While specific spectral data for this compound is not extensively documented in publicly available literature, the characteristics can be inferred from its parent compound, cyanoacetic acid, and the general principles of UV-Vis spectroscopy. Cyanoacetic acid exhibits a maximum absorption (λmax) at approximately 208 nm when measured in an alcohol solvent. researchgate.netreddit.com This absorption is attributed to the n→π* transition of the carboxylic acid group. jove.com
The formation of the sodium salt, this compound, involves the deprotonation of the carboxylic acid. This deprotonation can influence the electronic environment of the chromophore and, consequently, the UV-Vis absorption spectrum. researchgate.netlibretexts.org The conversion of the carboxylic acid to a carboxylate anion can lead to a shift in the λmax. academie-sciences.fr In many organic acids, deprotonation results in a change in electron density that can affect the energy of the electronic transitions. researchgate.netrsc.org For some carboxylic acids, this leads to only minor shifts in the absorption maximum. researchgate.net
The nitrile group also contributes to the UV absorption, though its characteristic absorption band is typically in the far UV region and may overlap with the carboxylate absorption. The interaction between the nitrile and carboxylate groups in the molecule will ultimately determine the precise energy of the electronic transitions and the resulting λmax.
The optical properties of this compound can also be influenced by the solvent used for analysis. Solvent polarity can affect the stability of the ground and excited states of the molecule, leading to shifts in the absorption wavelength. academie-sciences.fr
Interactive Data Table: UV-Vis Absorption Data for Cyanoacetic Acid
The following table provides the known UV-Vis absorption data for the parent compound, cyanoacetic acid, which serves as a reference for understanding the optical properties of this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type |
| Cyanoacetic Acid | Alcohol | 208 | 1.6 | n→π* |
Theoretical and Computational Chemistry Probing of Sodium Cyanoacetate
Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular structure, stability, and reactivity. rsc.orgresearchgate.net These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic energy and wavefunction of a system. The primary approaches include ab initio methods, Density Functional Theory (DFT), and semi-empirical methods, each offering a different balance between computational cost and accuracy. researchgate.net
Ab initio methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF method to incorporate electron correlation for higher accuracy. researchgate.net
Density Functional Theory (DFT) : DFT has become one of the most popular methods in computational chemistry due to its favorable combination of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. researchgate.net The accuracy of DFT calculations depends on the chosen exchange-correlation functional, with hybrid functionals like B3LYP being widely used. nih.govresearchgate.net
Semi-empirical Methods : These methods are faster than ab initio and DFT because they use parameters derived from experimental data to simplify the complex integrals encountered in the calculations. researchgate.net While less accurate, they are suitable for very large molecular systems where higher-level computations are not feasible.
For a molecule like the cyanoacetate (B8463686) anion, DFT methods, particularly with a functional like B3LYP and a basis set such as 6-311G(d,p), are commonly used to optimize the molecular geometry and calculate various properties. researchgate.netmaterialsciencejournal.org
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is described by its molecular orbitals (MOs), which are formed from the linear combination of atomic orbitals. fiveable.me Analyzing these orbitals, particularly the frontier molecular orbitals, is crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgfiveable.me
The two most important frontier orbitals are:
Highest Occupied Molecular Orbital (HOMO) : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. materialsciencejournal.org
Lowest Unoccupied Molecular Orbital (LUMO) : This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. materialsciencejournal.orgfiveable.me For the cyanoacetate anion, the HOMO would likely be localized on the carboxylate oxygen atoms, while the LUMO might be associated with the π* antibonding orbitals of the cyano and carbonyl groups.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |
Global Reactivity Descriptors
Key global reactivity descriptors include:
Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO.
Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. materialsciencejournal.org
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). It indicates a molecule's polarizability. materialsciencejournal.org
Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. ω = χ² / (2η). materialsciencejournal.org
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | (-EHOMO - ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | χ² / (2η) |
For the cyanoacetate anion, these descriptors would quantify its tendency to participate in various reactions. For instance, its softness would indicate how easily its electron cloud can be distorted by an approaching reactant. ijres.org
Molecular Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.de It is plotted onto a constant electron density surface, using a color scale to represent different potential values. wolfram.comresearchgate.net The MEP is used to predict and understand a molecule's reactivity, particularly towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
The color code typically follows this convention:
Red : Represents regions of the most negative electrostatic potential. These are electron-rich areas, susceptible to electrophilic attack. researchgate.netwalisongo.ac.id
Blue : Represents regions of the most positive electrostatic potential. These are electron-deficient areas, susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id
Green : Represents regions of neutral or near-zero potential. researchgate.net
In the case of the cyanoacetate anion, an MEP map would show strong negative potential (red) around the carboxylate oxygen atoms and the nitrogen atom of the cyano group, indicating these are the primary sites for interaction with cations (like Na⁺) or for electrophilic attack. nih.gov The regions around the hydrogen atoms would exhibit a positive potential (blue). researchgate.net
Intermolecular and Intramolecular Interaction Analysis (e.g., NBO, AIM)
To understand the bonding and interactions within and between molecules, advanced computational techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) are employed.
Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding orbitals. frontiersin.org This method is particularly useful for studying hyperconjugation and charge transfer interactions. nih.gov It calculates the stabilization energy (E²) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO, quantifying the strength of these interactions. frontiersin.orgresearchgate.net For the cyanoacetate anion, NBO analysis could reveal hyperconjugative interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of the adjacent C-C and C≡N bonds.
Quantum Theory of Atoms in Molecules (AIM) : The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. frontiersin.orgresearchgate.net A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide detailed information about the nature and strength of chemical bonds, including weak interactions like hydrogen bonds. researchgate.net In a system involving sodium cyanoacetate, AIM could be used to characterize the ionic interaction between the sodium cation and the carboxylate group of the anion. nih.gov
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data and for elucidating complex reaction mechanisms. researchgate.netrsc.org
Prediction of Spectroscopic Properties : Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical IR spectrum can be generated. nih.gov This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. materialsciencejournal.orgaps.org
Prediction of Reaction Mechanisms : Theoretical calculations can map out the entire potential energy surface of a chemical reaction. researchgate.netnih.gov This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. researchgate.netrsc.org By calculating the activation energies (the energy difference between reactants and the transition state), the feasibility and kinetics of different reaction pathways can be compared. researchgate.netnih.gov For reactions involving this compound, such as its use in Knoevenagel condensation, computational studies could identify the key transition states and intermediates, providing a detailed, step-by-step understanding of how the reaction proceeds. researchgate.net
Patent Landscape and Innovations in Sodium Cyanoacetate Chemistry
Review of Key Patent Filings in Synthesis Technologies
The patent landscape for sodium cyanoacetate (B8463686) and its ester derivatives reveals a continuous effort to improve synthesis efficiency, cost-effectiveness, and environmental friendliness. Several key methodologies have been protected by patents, ranging from traditional chemical processes to more innovative bio-based routes.
One of the foundational methods involves the reaction of a chloroacetate (B1199739) with sodium cyanide. A notable advancement in this area is detailed in Chinese patent CN102633682A, which describes a continuous production process for cyanoacetate. This method utilizes chloroacetate and solid sodium cyanide in a tubular reactor, aiming for high reaction efficiency and a high degree of automation to increase yield and lower costs. The process involves continuous reaction and separation through a series of equipment, including a duct type preheater, mixing tank, pipeline reactor, and rectifying tower.
Another significant area of patent filings concerns the hydrolysis of cyanoacetate esters to produce cyanoacetic acid, which can then be converted to sodium cyanoacetate. A patent application from Konica Minolta Business Technologies, Inc. (disclosed in Justia Patents) outlines a method for producing cyanoacetic acid via the hydrolysis of a cyanoacetate in the presence of an acid catalyst. This process is designed to minimize the formation of malonic acid as a byproduct, thereby allowing the produced cyanoacetic acid to be used in subsequent steps without extensive purification.
A more recent and innovative approach is described in patent WO2020212584A1, which presents a process for producing cyanoacetates using asparagine as a precursor. This method involves the conversion of asparagine to cyanoacetamide, which then serves as the starting material for forming cyanoacetates. This bio-based route is positioned as a desirable alternative that utilizes readily available and inexpensive starting materials. google.com
The direct esterification of this compound is another area of focus in the patent literature. European patent EP1028105B1 discloses a process for the preparation of cyanoacetic esters where an aqueous solution of this compound, formed from the reaction of sodium chloroacetate and sodium cyanide, is directly esterified. google.com This reaction is carried out in an aqueous/organic two-phase system in the presence of a phase-transfer catalyst with an alkyl halide. google.com This method is advantageous as it allows for the direct use of the aqueous this compound solution from the preceding step. google.com
An older but still relevant patent, US Patent 2,523,892, provides an improved process for the preparation of alkyl cyanoacetates where cyanoacetic acid is esterified in the presence of sodium chloride and sodium sulfate. googleapis.com This process avoids the difficult and time-consuming step of filtering out the inorganic salts formed during the reaction. googleapis.com
The following table summarizes some of the key patent filings related to the synthesis of this compound and its derivatives.
| Patent Number | Title | Key Innovation |
| CN102633682A | Continuous production process of cyanoacetate | Describes a continuous process using a tubular reactor for high efficiency and automation. |
| US 2013/0253213 A1 | Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound | Focuses on the acid-catalyzed hydrolysis of cyanoacetates to produce high-purity cyanoacetic acid with minimal malonic acid byproduct. |
| WO2020212584A1 | Process for preparing cyanoacetates | Introduces a bio-based route starting from asparagine to produce cyanoacetates. google.com |
| EP1028105B1 | Process for the preparation of Cyanoacetic esters | Details a method for the direct esterification of an aqueous this compound solution using a phase-transfer catalyst. google.com |
| US 2,523,892 | Process for the preparation of alkyl cyanoacetates | An improved process for esterification in the presence of inorganic salts, avoiding a difficult filtration step. googleapis.com |
Patent-Driven Developments in Industrial Applications
Patents related to this compound and its derivatives have been instrumental in driving innovation across various industrial sectors. The unique reactivity of the cyano group and the active methylene (B1212753) group makes it a versatile building block in organic synthesis.
A major industrial application of cyanoacetates is in the production of cyanoacrylate adhesives , commonly known as superglues. The fundamental process, known as the Knoevenagel condensation, involves the reaction of an alkyl cyanoacetate with formaldehyde. google.com Numerous patents, such as those cited in WO2020212584A1 (e.g., U.S. Patent Nos. 6,245,933, 5,624,699, and 4,364,876), describe improvements and variations of this process to produce cyanoacrylate monomers that are then polymerized to form the adhesive. google.com These patents focus on aspects such as reaction conditions, catalysts, and purification methods to enhance the performance and stability of the final adhesive product.
In the pharmaceutical industry , ethyl cyanoacetate, a direct derivative of this compound, is a key starting material for the synthesis of a wide range of therapeutic agents. For instance, a patent (CN101565399A) describes a method for synthesizing 2-chloro-3-amino-4-methylpyridine, an important intermediate for the anti-AIDS drug Nevirapine, using ethyl cyanoacetate and acetone. patsnap.com Other patents detail the synthesis of various heterocyclic compounds with potential biological activity. For example, one patent describes the synthesis of oxazolo[5,4-d]pyrido[1,2-a]pyrimidone derivatives from ethyl cyanoacetate, which have shown inhibitory activity against certain cancer cell lines. patsnap.com Furthermore, patents have been filed for the synthesis of cytosine and L-carnosine using ethyl cyanoacetate as a starting material, highlighting its importance in the production of essential biomolecules and their analogs. patsnap.com
The agrochemical sector also relies on cyanoacetate derivatives for the development of pesticides. A notable example is the fungicide fluopyram, for which a patented preparation method involves the substitution reaction of 2,3-dichloro-5-trifluoromethylpyridine with ethyl cyanoacetate. patsnap.com This patented route is highlighted for its efficiency and suitability for industrial-scale production. patsnap.com
The following table provides an overview of some industrial applications of this compound derivatives as described in the patent literature.
| Industry | Application | Key Intermediate | Example Patent/Reference |
| Adhesives | Cyanoacrylate Adhesives | Alkyl Cyanoacetates | WO2020212584A1 google.com |
| Pharmaceuticals | Anti-AIDS Drug Intermediate (for Nevirapine) | Ethyl Cyanoacetate | CN101565399A patsnap.com |
| Pharmaceuticals | Cancer Therapeutics | Ethyl Cyanoacetate | PatSnap Eureka Search Results patsnap.com |
| Agrochemicals | Fungicides (e.g., Fluopyram) | Ethyl Cyanoacetate | PatSnap Eureka Search Results patsnap.com |
Emerging Trends in Patent Literature for Novel Applications
Recent patent literature indicates a trend towards exploring novel applications of this compound and its derivatives beyond their traditional uses. These emerging areas often leverage the compound's reactivity to create new materials and molecules with specialized properties.
One significant emerging trend is in the field of materials science , specifically in the development of advanced polymers. U.S. Patent 4,202,920A discloses the use of cyanoacetic acid derivatives as latent curing agents for epoxy resins. google.com This patent describes how these derivatives can be used to produce casting resins, compression molding compositions, laminating resins, and adhesives with desirable properties. google.com The cyanoacetyl group's reactivity allows for controlled curing at elevated temperatures, making these compounds suitable for applications where a long pot life at room temperature is required. google.com
Another area of innovation is the synthesis of complex organic molecules with potential applications in electronics and specialty chemicals. Patents have been filed for methods to synthesize cyanoacetylene (B89716) derivatives using cyanoacetate as a starting material. patsnap.com These compounds are of interest due to their unique electronic and structural properties. The patent literature in this area focuses on developing efficient and scalable synthesis routes to make these molecules more accessible for research and commercialization. patsnap.com
Furthermore, the versatility of cyanoacetate as a synthon is being exploited to create novel heterocyclic compounds with potential biomedical applications . For example, a patent describes the synthesis of oxazolo[5,4-d]pyrido[1,2-a]pyrimidone derivatives from ethyl cyanoacetate, which have been investigated for their anticancer activity. patsnap.com This highlights a trend towards the rational design and synthesis of new drug candidates based on the cyanoacetate scaffold.
The following table summarizes some of the emerging trends in the patent literature for novel applications of this compound and its derivatives.
| Emerging Area | Novel Application | Key Feature/Compound |
| Materials Science | Curing agents for epoxy resins | Latent curing properties of cyanoacetic acid derivatives google.com |
| Specialty Chemicals | Synthesis of cyanoacetylene derivatives | Access to molecules with unique electronic properties patsnap.com |
| Biotechnology/Pharmaceuticals | Development of novel anticancer agents | Synthesis of complex heterocyclic compounds like oxazolo[5,4-d]pyrido[1,2-a]pyrimidone derivatives patsnap.com |
Q & A
Q. What are the recommended methods for synthesizing sodium cyanoacetate, and how can reaction yields be optimized?
this compound is commonly synthesized via condensation reactions, such as the Knoevenagel condensation, using cyanoacetic acid and sodium hydroxide. Optimization strategies include:
- Adjusting stoichiometric ratios to favor product formation (e.g., excess sodium hydroxide to neutralize cyanoacetic acid) .
- Controlling temperature (e.g., maintaining 30°C for 10 hours in ethanol to achieve >97% yield) .
- Using catalysts like sodium ethoxide or piperidine to accelerate cyclization reactions . Analytical validation via gas chromatography (GC) with internal standards (e.g., benzene) ensures accurate quantification .
Q. How should researchers address the lack of comprehensive chemical safety assessments for this compound?
While no formal safety assessment exists for this compound , researchers should:
- Refer to analogous compounds (e.g., ethyl cyanoacetate) for hazard predictions, noting incompatibility with strong acids/bases and oxidizing agents .
- Implement standard lab protocols: eye/skin flushing with water for 15 minutes after exposure, use of PPE, and storage in cool, ventilated areas .
- Conduct in-house toxicity screenings (e.g., Ames tests) to fill data gaps .
Q. What analytical techniques are most effective for characterizing this compound in reaction mixtures?
Key methods include:
- Infrared (IR) spectroscopy : Detects functional groups (e.g., absence of nitrile peaks at ~2200 cm⁻¹ confirms cyano group consumption) .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR identifies proton environments (e.g., methylene protons adjacent to the cyano group at δ 3.5–4.0 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 288 for derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental findings in this compound-based reactions?
Density Functional Theory (DFT) aids in:
- Predicting reaction pathways (e.g., [3+2]-cycloaddition mechanisms in heterocyclic synthesis) .
- Analyzing noncovalent interactions (e.g., hydrogen bonding in crystal structures) .
- Validating spectroscopic data (e.g., comparing calculated vs. experimental IR/NMR spectra) . Tools like Multiwfn enable wavefunction analysis for electron density mapping .
Q. What strategies resolve contradictions in reaction outcomes when this compound is used in heterocyclic synthesis?
Discrepancies in product formation (e.g., unexpected pyridines vs. pyridazines) require:
- Mechanistic reinvestigation : Probe intermediates via trapping experiments (e.g., isolating hydrazones or acyl azides) .
- Conditional screening : Test solvent polarity (e.g., ethanol vs. diglyme), temperature (reflux vs. sealed-tube), and catalyst loadings .
- Kinetic vs. thermodynamic control : Monitor reaction time to distinguish dominant pathways .
Q. How can researchers design experiments to elucidate this compound’s role in coordination chemistry?
To study metal interactions (e.g., with Hg²⁺ or Sc³⁺):
- Synthesize coordination complexes via reactions with mercuric acetate or scandium salts, isolating products for X-ray crystallography .
- Use UV-Vis and cyclic voltammetry to assess redox behavior and ligand field effects .
- Compare reactivity with other carboxylates (e.g., sodium chloroacetate) to evaluate donor strength .
Methodological and Data Analysis Questions
Q. What frameworks ensure rigorous error analysis when publishing this compound-related data?
Follow guidelines for:
- Uncertainty quantification : Report standard deviations from triplicate experiments (e.g., GC retention time variations) .
- Statistical validation : Use ANOVA to assess significance of yield differences across conditions .
- Reproducibility : Disclose solvent purity, catalyst sources, and instrument calibration details .
Q. How should conflicting toxicological data (e.g., acute vs. chronic exposure) be interpreted for this compound?
- Cross-reference regulatory databases (e.g., RTECS, MEDITEXT) for hazard classifications .
- Conduct dose-response studies in model organisms (e.g., in vitro cytotoxicity assays) to establish thresholds .
- Differentiate between parent compound toxicity and degradation products (e.g., cyanide release under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
